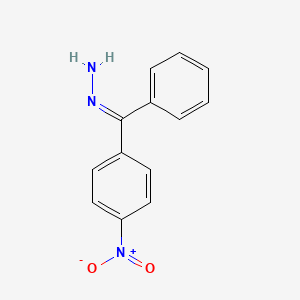

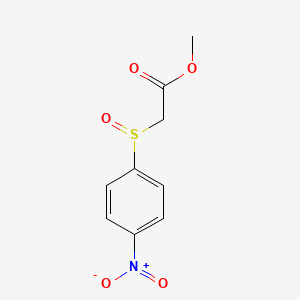

(4-Nitrophenyl)sulfinyl acetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

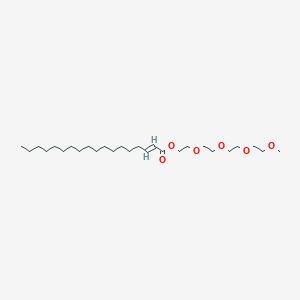

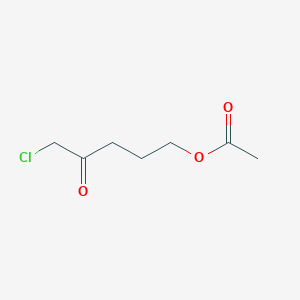

Le méthyl ester de l’acide (4-nitrophényl)sulfinylacétique est un composé organique qui présente un groupe sulfinyle lié à un groupe méthyl ester d’acide acétique, avec un groupe 4-nitrophényle comme substituant.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du méthyl ester de l’acide (4-nitrophényl)sulfinylacétique implique généralement la réaction du chlorure de 4-nitrobenzène sulfinyle avec l’acétoacétate de méthyle. La réaction est effectuée en présence d’une base telle que la triéthylamine, qui facilite la formation de la liaison ester sulfinyle. La réaction est généralement réalisée dans des conditions anhydres pour éviter l’hydrolyse de l’ester.

Méthodes de production industrielle

La production industrielle du méthyl ester de l’acide (4-nitrophényl)sulfinylacétique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le méthyl ester de l’acide (4-nitrophényl)sulfinylacétique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe sulfinyle peut être oxydé en un groupe sulfonyle à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Réduction : Le groupe nitro peut être réduit en un groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur de palladium.

Substitution : Le groupe ester peut subir des réactions de substitution nucléophile, où le groupe méthoxy est remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.

Réduction : Hydrogène gazeux, catalyseur de palladium.

Substitution : Divers nucléophiles tels que les amines, les alcools et les thiols.

Principaux produits formés

Oxydation : Méthyl ester de l’acide (4-nitrophényl)sulfonylacétique.

Réduction : Méthyl ester de l’acide (4-aminophényl)sulfinylacétique.

Substitution : Dérivés avec différents substituants remplaçant le groupe méthoxy.

Applications scientifiques

Chimie

En synthèse organique, le méthyl ester de l’acide (4-nitrophényl)sulfinylacétique est utilisé comme intermédiaire pour la préparation de molécules plus complexes. Sa réactivité en fait un bloc de construction précieux dans la synthèse de produits pharmaceutiques et agrochimiques.

Biologie

Les dérivés du composé ont été étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses. Les chercheurs explorent son utilisation dans le développement de nouveaux agents thérapeutiques.

Médecine

En chimie médicinale, le méthyl ester de l’acide (4-nitrophényl)sulfinylacétique sert de précurseur pour la synthèse de médicaments ayant des avantages thérapeutiques potentiels. Ses dérivés font l’objet de recherches pour leur efficacité dans le traitement de diverses maladies.

Industrie

Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Ses propriétés chimiques uniques le rendent adapté aux applications en science des polymères et en génie des matériaux.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, (4-Nitrophenyl)sulfinyl acetic acid methyl ester is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs with potential therapeutic benefits. Its derivatives are being investigated for their efficacy in treating various diseases.

Industry

The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mécanisme D'action

Le mécanisme d’action du méthyl ester de l’acide (4-nitrophényl)sulfinylacétique implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfinyle peut subir des réactions redox, influençant la réactivité du composé et son interaction avec les molécules biologiques. Le groupe nitro peut participer à des processus de transfert d’électrons, affectant l’activité biologique du composé. Le groupe ester permet l’hydrolyse, libérant des intermédiaires actifs qui peuvent interagir avec des cibles cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Méthyl ester de l’acide (4-nitrophényl)sulfonylacétique : Structure similaire, mais avec un groupe sulfonyle au lieu d’un groupe sulfinyle.

Méthyl ester de l’acide (4-aminophényl)sulfinylacétique : Structure similaire, mais avec un groupe amino au lieu d’un groupe nitro.

Méthyl ester de l’acide (4-nitrophényl)thioacétique : Structure similaire, mais avec un groupe thio au lieu d’un groupe sulfinyle.

Unicité

Le méthyl ester de l’acide (4-nitrophényl)sulfinylacétique est unique en raison de la présence à la fois d’un groupe nitro et d’un groupe sulfinyle, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. La combinaison de ces groupes fonctionnels en fait un composé polyvalent pour diverses applications en recherche et dans l’industrie.

Propriétés

Numéro CAS |

85728-59-2 |

|---|---|

Formule moléculaire |

C9H9NO5S |

Poids moléculaire |

243.24 g/mol |

Nom IUPAC |

methyl 2-(4-nitrophenyl)sulfinylacetate |

InChI |

InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 |

Clé InChI |

RQYLZYRRGRSPNS-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)